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Compound of Interest

Compound Name: Fezagepras

Cat. No.: B1681739

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers
investigating the drug-drug interaction between fezagepras (PBI-4050) and pirfenidone. The
following frequently asked questions (FAQs) and troubleshooting guide address potential
issues and provide insights based on available clinical trial data.

Frequently Asked Questions (FAQS)

Q1: What is the nature of the drug-drug interaction between fezagepras (PBI-4050) and
pirfenidone?

A Phase 2 clinical trial (NCT02538536) in patients with idiopathic pulmonary fibrosis (IPF)
revealed a significant drug-drug interaction when fezagepras (800 mg daily) was co-
administered with pirfenidone.[1][2][3] This interaction resulted in a reduced pharmacokinetic
profile for fezagepras, characterized by a lower maximum plasma concentration (Cmax) and a
faster metabolism, leading to a shorter half-life.[1][2] This interaction was not observed when
fezagepras was administered alone or in combination with nintedanib.

Q2: How does this interaction affect the efficacy of fezagepras?

The altered pharmacokinetic profile of fezagepras when co-administered with pirfenidone
appears to negatively impact its efficacy. In the aforementioned Phase 2 trial, the combination
therapy group showed a statistically significant decline in Forced Vital Capacity (FVC), a key
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measure of lung function, over 12 weeks. In contrast, patients receiving fezagepras alone or in
combination with nintedanib exhibited stable FVC.

Q3: What is the proposed mechanism for this drug-drug interaction?

While the exact mechanism has not been definitively elucidated in the available literature, it is
hypothesized that pirfenidone may induce the activity of cytochrome P450 enzymes
responsible for the metabolism of fezagepras. Pirfenidone is primarily metabolized by the
hepatic CYP1A2 enzyme system. It is possible that pirfenidone induces one or more CYP
enzymes that also metabolize fezagepras, leading to its increased clearance and reduced
exposure.

Q4: What are the known mechanisms of action for fezagepras and pirfenidone?

Fezagepras (PBI-4050) is an orally active small molecule that acts as an agonist for G-protein
coupled receptor 40 (GPR40) and an antagonist for GPR84. By modulating these receptors,
fezagepras is designed to reduce inflammation and fibrosis.

Pirfenidone is an anti-fibrotic agent that has been shown to downregulate the production of
growth factors and procollagens. Its mechanism of action is thought to involve the inhibition of
transforming growth factor-beta (TGF-[3) signaling, a key pathway in the development of
fibrosis.

Troubleshooting Guide for Experimental Studies

This guide is intended to assist researchers in designing and interpreting experiments involving
the co-administration of fezagepras and pirfenidone.
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Potential Issue

Possible Cause

Recommended Action

Reduced or absent efficacy of

fezagepras in the presence of

pirfenidone.

Drug-drug interaction leading

to sub-therapeutic plasma

concentrations of fezagepras.

1. Monitor Pharmacokinetics:
Conduct pharmacokinetic
analysis to measure plasma
concentrations of fezagepras
when co-administered with
pirfenidone. 2. Dose
Adjustment Study: Consider
designing a study to evaluate if
increasing the dose of
fezagepras can overcome the
metabolic induction by
pirfenidone to achieve
therapeutic exposure. 3.
Alternative Combinations:
Investigate the combination of
fezagepras with other anti-
fibrotic agents that do not
share the same metabolic
pathways, such as nintedanib,
where no significant interaction

was observed.

Unexpected variability in

experimental results.

Differences in the metabolic
enzyme profiles of the
experimental subjects (animal
models or human participants).
Genetic polymorphisms in CYP
enzymes can lead to variations

in drug metabolism.

1. Genotyping: If feasible,
genotype study subjects for
relevant CYP450 enzymes to
identify potential fast or slow
metabolizers. 2. Stratify
Analysis: Analyze data based
on metabolic profiles to
understand the impact of
genetic variability on the drug-

drug interaction.

Difficulty in replicating in-vitro

findings in in-vivo models.

The drug-drug interaction is
likely dependent on hepatic

metabolism, which may not be

1. Utilize In-Vivo Models:
Prioritize in-vivo animal models
for studying the interaction

between fezagepras and
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fully recapitulated in in-vitro pirfenidone. 2. Humanized

cell culture models. Liver Models: Consider using
advanced in-vitro models such
as 3D liver spheroids or liver-
on-a-chip systems that better
mimic human hepatic

metabolism.

Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic findings from the Phase
2 clinical trial (NCT02538536).

Efficacy: Change in Forced Vital Capacity (FVC) after 12
Weeks

Mean Change

Treatment ) Mean Change

in FVC (% p-value . p-value
Group . in FVC (mL)

predicted)
Fezagepras

-1.11% 0.4759 -12.2 mL 0.7959

(PBI-4050) Alone

Fezagepras +
Nintedanib

+0.06% 0.9513 +1.87 mL 0.9539

Fezagepras +
) i -2.69% 0.0240 -102 mL 0.0124
Pirfenidone

Data sourced from Khalil N, et al. Eur Respir J. 2019.

Pharmacokinetics of Fezagepras (PBI-4050)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1681739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Maximum Plasma
. Area Under the .
Treatment Group Concentration Half-life (t%2)
Curve (AUC)

(Cmax)
Fezagepras (PBI-
Not Reported Not Reported Not Reported
4050) Alone
Fezagepras + Similar to Fezagepras  Similar to Fezagepras  Similar to Fezagepras
Nintedanib Alone Alone Alone
Fezagepras +
Reduced Reduced Shorter

Pirfenidone

Qualitative description based on the findings reported by Khalil N, et al. in Eur Respir J. 2019.
Specific quantitative data was not provided in the publication.

Experimental Protocols
Phase 2 Clinical Trial (NCT02538536) Methodology

Study Design: A 12-week, open-label, single-arm Phase 2 study conducted at six sites in
Canada.

Patient Population: 40 adult patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF).
Treatment Arms:

o Fezagepras (PBI-4050) monotherapy (n=9)

o Fezagepras (PBI-4050) in combination with nintedanib (n=16)

o Fezagepras (PBI-4050) in combination with pirfenidone (n=16)

Dosage: Fezagepras (PBI-4050) was administered orally at a dose of 800 mg once dalily.
Primary Outcome: Safety and tolerability of fezagepras.

Secondary Outcomes: Efficacy was assessed by changes in pulmonary function tests,
including Forced Vital Capacity (FVC).
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o Pharmacokinetic Sub-study: A subset of patients participated in a pharmacokinetic sub-study
to evaluate the plasma concentration profiles of fezagepras. Blood samples were collected
at pre-defined time points after drug administration.

Visualizations
Experimental Workflow of the Phase 2 Clinical Trial
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Caption: Workflow of the Phase 2 clinical trial for Fezagepras (PBI-4050) in IPF.

Proposed Signaling Pathway for Fezagepras (PBI-4050)
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Caption: Proposed mechanism of action for Fezagepras (PBI-4050).

TGF-B Signaling Pathway and Pirfenidone's Site of
Action
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Caption: Pirfenidone's inhibitory effect on the TGF-3 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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